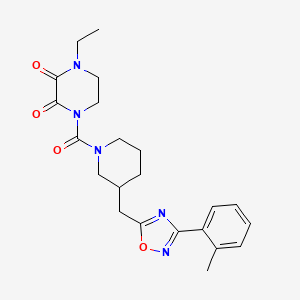

1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione

Description

Properties

IUPAC Name |

1-ethyl-4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]piperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c1-3-25-11-12-27(21(29)20(25)28)22(30)26-10-6-8-16(14-26)13-18-23-19(24-31-18)17-9-5-4-7-15(17)2/h4-5,7,9,16H,3,6,8,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDCUMXUQUXIQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: : This is typically achieved through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

Attachment of the o-tolyl group: : This can be introduced via a Friedel-Crafts acylation reaction.

Construction of the piperidine ring: : The piperidine ring is synthesized through a condensation reaction between appropriate ketones and amines, followed by reduction.

Coupling of the piperazine ring: : The final piperazine ring is formed via a nucleophilic substitution reaction, where the piperidine derivative is reacted with a suitable piperazine precursor.

Industrial Production Methods

On an industrial scale, the production involves optimizing these synthetic steps to ensure high yield and purity, often using continuous flow chemistry to streamline and control the reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound may undergo oxidative cleavage of the oxadiazole ring.

Reduction: : The piperazine and piperidine rings can be hydrogenated under high pressure.

Substitution: : The carbonyl and nitrogen atoms provide sites for nucleophilic substitution.

Common Reagents and Conditions

Oxidation: : Utilizes agents like potassium permanganate or hydrogen peroxide.

Reduction: : Involves catalysts such as palladium on carbon or nickel.

Substitution: : Often employs alkyl halides, acyl chlorides, or sulfonates under basic or acidic conditions.

Major Products Formed

From oxidation: Various carboxylic acids and amides.

From reduction: Fully hydrogenated piperazine and piperidine derivatives.

From substitution: Varied substituted piperazines, depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, which can be categorized as follows:

Anticancer Properties

Numerous studies have indicated that derivatives of oxadiazoles, including this compound, possess significant anticancer activities. The oxadiazole ring is known to enhance the bioactivity of compounds through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth by targeting specific pathways involved in cell proliferation.

For instance, research has shown that similar oxadiazole derivatives can inhibit the growth of various cancer cell lines, demonstrating potential for further development into anticancer drugs .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it may exhibit:

- Bactericidal effects against Gram-positive and Gram-negative bacteria.

- Antifungal activity comparable to standard antifungal agents.

This makes it a candidate for the development of new antimicrobial therapies .

Anti-inflammatory Effects

Compounds containing oxadiazole moieties have been reported to show anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following aspects are considered:

- The presence of the oxadiazole ring enhances lipophilicity and bioavailability.

- Substituents on the piperidine and piperazine rings can be modified to improve potency and selectivity against specific biological targets.

Case Studies

Several case studies highlight the applications of similar compounds:

- Anticancer Activity : A study demonstrated that a related oxadiazole derivative showed significant cytotoxicity against breast cancer cells with an IC50 value indicating its potential as a lead compound for further development .

- Antimicrobial Efficacy : Research on related piperazine derivatives revealed strong antibacterial activity against Staphylococcus aureus, suggesting that modifications could yield potent new antibiotics .

- Anti-inflammatory Research : A comparative study found that compounds with similar structures significantly reduced inflammation in animal models of arthritis, indicating their therapeutic potential .

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The presence of the oxadiazole ring facilitates binding to active sites, often interfering with the normal function of biological molecules. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Piperazine-2,3-dione vs. Bis-Diketopiperazines

Key Analogs :

- Compound 1754-56 [(R)-4-(2-([1,19-biphenyl]-4-yl)ethyl)-1-((R)-1-((S)-2-(((S)-6-butyl-2,3-dioxopiperazin-1-yl)methyl)pyrrolidin-1-yl)pentan-2-yl)-5-(4-hydroxybenzyl)piperazine-2,3-dione] (): Structural Difference: Contains a bis-diketopiperazine scaffold with S-butyl and 4-hydroxybenzyl substituents. Functional Impact: Exhibits dual FPR1/FPR2 antagonism (Ki < 100 nM) due to its extended hydrophobic interactions. In contrast, the target compound’s mono-diketopiperazine core may limit receptor cross-reactivity .

Substituent Effects on Bioactivity

Table 1: Substituent Comparison and Activity

Key Observations :

- Small Aliphatic R1 Groups (e.g., ethyl, S-isopropyl) favor FPR2 selectivity , while bulky groups (e.g., adamantane) may shift activity toward other targets .

- Aromatic vs. Aliphatic R2 : The target’s o-tolyl-oxadiazole provides moderate hydrophobicity, balancing solubility and binding affinity. Naphthylmethyl (Compound 15) or biphenyl-ethyl (1754-56) groups enhance potency but compromise pharmacokinetics .

Role of the 1,2,4-Oxadiazole Moiety

The 3-(o-tolyl)-1,2,4-oxadiazole in the target compound is a critical pharmacophore:

- Electronic Effects : The electron-deficient oxadiazole engages in hydrogen bonding and π-π stacking, as seen in crystallographic studies of related compounds (e.g., 7b in ) .

- Comparison with Analogs: Compound 7b (): Contains the same oxadiazole but linked to a glycoside, demonstrating versatility in derivatization.

Biological Activity

1-Ethyl-4-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound is characterized by the presence of an oxadiazole ring, which is known for its bioactive properties. The compound's structure can be represented as follows:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In a study exploring various 1,2,4-oxadiazole derivatives, compounds similar to this compound demonstrated potent inhibitory effects on cancer cell proliferation through multiple pathways including apoptosis and cell cycle arrest . The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antibacterial and Antifungal Properties

The compound has also shown promise as an antibacterial agent. Studies have reported that oxadiazole derivatives can inhibit bacterial growth by interfering with essential bacterial processes. For instance, derivatives with similar structures demonstrated MIC values indicating effective inhibition against Staphylococcus aureus and Escherichia coli . The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole moiety have been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response . This activity suggests potential therapeutic applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : It can interfere with critical signaling pathways that regulate cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

Case Study 1 : A derivative similar to this compound was tested in vitro against various cancer cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM depending on the cell line .

Case Study 2 : In vivo studies using murine models demonstrated that oxadiazole derivatives significantly reduced tumor growth compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumor tissues .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole moiety in this compound?

- Methodology : The 1,2,4-oxadiazole ring can be synthesized via cyclization of aroyl hydrazines with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in absolute ethanol, forming 5-aryl-1,3,4-oxadiazol-2-thiones. Subsequent alkylation with 1,3-dibromopropane yields intermediates for coupling with piperidine/piperazine derivatives .

- Optimization : Reaction conditions (e.g., solvent choice, temperature, stoichiometry) should be tailored to minimize side products. For example, acetone is effective for alkylation steps, while acetonitrile facilitates nucleophilic substitutions with arylpiperazines .

Q. How can researchers confirm the structural integrity of the piperazine-2,3-dione core?

- Characterization Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR can verify the piperazine-dione carbonyl signals (δ ~160-170 ppm) and piperidine/oxadiazole proton environments .

- IR Spectroscopy : Key absorptions for carbonyl groups (C=O, ~1650–1750 cm⁻¹) and oxadiazole rings (C=N, ~1500–1600 cm⁻¹) provide structural confirmation .

- Chromatography : Reverse-phase HPLC or TLC (e.g., ethyl acetate/hexane systems) monitors reaction progress and purity .

Q. What safety protocols are critical for handling this compound?

- PPE Requirements : Use P95 (US) or P1 (EU) respirators for particulate protection and OV/AG/P99 filters for organic vapors. Full-body protective clothing and gloves are mandatory due to undefined acute toxicity risks .

- Storage : Maintain stability by storing in a cool, dry environment (<25°C) under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological targets?

- Approach : Use molecular docking software (e.g., AutoDock Vina) to model the compound’s binding to receptors like GABA transporters or phosphodiesterases. Focus on the oxadiazole and piperazine-dione moieties, which may mimic endogenous ligands .

- Validation : Compare docking scores with known inhibitors (e.g., nipecotic acid derivatives) and validate via in vitro assays (e.g., radioligand binding) .

Q. What strategies resolve low yields in the coupling of piperidine and piperazine-dione fragments?

- Reaction Optimization :

- Catalysis : Copper(I) iodide (CuI) in THF/acetone mixtures enhances click chemistry (e.g., triazole formation) between azides and alkynes .

- Coupling Agents : Use HATU or EDCI for amide bond formation between the piperidine carbonyl and piperazine amine .

Q. How do steric effects from the o-tolyl group influence bioactivity?

- SAR Studies : Synthesize analogs with substituents at the ortho, meta, and para positions of the aryl ring. Compare IC₅₀ values in enzyme inhibition assays (e.g., PDE inhibitors) to assess steric vs. electronic contributions .

- Crystallography : X-ray diffraction of protein-ligand complexes reveals spatial clashes or favorable hydrophobic interactions .

Q. What in vitro models are suitable for evaluating neuropharmacological potential?

- Assay Design :

- GABA Uptake Inhibition : Use synaptosomal preparations from rat cortex to measure ³H-GABA uptake inhibition, referencing nipecotic acid as a positive control .

- Cytotoxicity Screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) assess selectivity indices .

Methodological Considerations

- Contradictions in Data : and highlight differing yields for oxadiazole cyclization under acidic vs. basic conditions. Researchers should test both pathways and characterize intermediates rigorously.

- Theoretical Frameworks : Link synthesis and bioactivity data to neuropharmacological theories (e.g., GABAergic modulation) to guide hypothesis-driven research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.